Lipophilicity & Hydrogen-Bonding Profile Comparison
The 4-ethoxyphenyl substituent elevates calculated lipophilicity relative to the unsubstituted phenyl analog. The target compound has a computed logP of 3.08 and logD of 3.08 . The unsubstituted N-phenyl analog (CAS 101350-88-3; MFCD00523062) has a molecular formula C₁₆H₁₄N₂O₂S and molecular weight 298.36 g/mol , yielding an estimated logP of approximately 2.2–2.5 based on the 4.3-unit mass difference and the known contribution of the ethoxy group (~0.5–0.8 logP units). The 4-methylphenyl analog (CAS 106691-37-6; C₁₇H₁₆N₂O₂S; MW 312.4) has an intermediate logP. The target compound also provides 2 hydrogen bond donors and 6 acceptors (polar surface area 55.12 Ų) , offering a distinct solubility–permeability balance compared to lower-molecular-weight analogs.
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.0808; logD = 3.0808; logSw = -3.374; PSA = 55.117 Ų; MW = 342.41 g/mol |
| Comparator Or Baseline | N-phenyl analog (CAS 101350-88-3): MW = 298.36 g/mol; estimated logP ~2.2–2.5 . N-(4-methylphenyl) analog (CAS 106691-37-6): MW = 312.4 g/mol . |
| Quantified Difference | Target compound logP is approximately 0.6–0.9 units higher than N-phenyl analog (estimated). |
| Conditions | Computed physicochemical properties from ChemDiv catalog; comparator MW from ChemSpider and vendor databases. |
Why This Matters
Higher logP influences membrane permeability, protein binding, and assay compatibility; procurement decisions for screening libraries must account for these differences to avoid solubility-related false negatives.
